2,4-dibromophenyl-beta-D-Glucopyranoside

描述

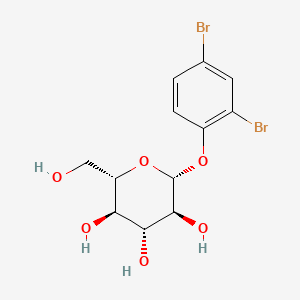

2,4-Dibromophenyl-β-D-glucopyranoside is a synthetic aryl glycoside featuring a β-D-glucopyranose moiety linked to a 2,4-dibromophenyl aglycone. The bromine substituents at the 2- and 4-positions of the phenyl ring impart unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. Aryl glucosides are widely studied as enzyme substrates, cytotoxic agents, and intermediates in organic synthesis .

属性

分子式 |

C12H14Br2O6 |

|---|---|

分子量 |

414.04 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R,6S)-2-(2,4-dibromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H14Br2O6/c13-5-1-2-7(6(14)3-5)19-12-11(18)10(17)9(16)8(4-15)20-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m0/s1 |

InChI 键 |

MZLXKQXJXRLSRN-SVNGYHJRSA-N |

手性 SMILES |

C1=CC(=C(C=C1Br)Br)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)CO)O)O)O |

产品来源 |

United States |

准备方法

Koenigs-Knorr Glycosylation

The classical Koenigs-Knorr method employs glycosyl halides for coupling with phenolic acceptors. For 2,4-dibromophenyl-β-D-glucopyranoside:

- Donor Preparation : Peracetylated β-D-glucopyranosyl bromide is synthesized by treating D-glucose with acetic anhydride, followed by HBr/AcOH.

- Coupling : The donor reacts with 2,4-dibromophenol in anhydrous dichloromethane (DCM) using Ag₂CO₃ as a promoter. Silver ions stabilize the β-configured oxocarbenium intermediate, favoring β-selectivity.

- Deprotection : The acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Coupling) | 45–62% | |

| β/α Selectivity | 8:1 | |

| Reaction Time | 12–24 h |

Limitations : Competing hydrolysis and moderate yields due to steric hindrance from bromine substituents.

Trichloroacetimidate-Based Glycosylation

This method leverages glycosyl trichloroacetimidates as donors, activated by Lewis acids:

- Donor Synthesis : Peracetylated glucose is converted to the trichloroacetimidate via reaction with Cl₃CCN and DBU in DCM.

- Activation : Trimethylsilyl triflate (TMSOTf) generates the reactive oxocarbenium ion.

- Coupling : 2,4-Dibromophenol is added under inert conditions, with β-selectivity achieved through kinetic control.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 68–75% | |

| β/α Selectivity | >20:1 | |

| Temperature | −40°C to 0°C |

Advantages : Superior selectivity and scalability compared to Koenigs-Knorr.

Enzymatic Synthesis

Biocatalytic approaches using glycosyltransferases or engineered glycosidases have been explored:

- β-Glucosidase-Mediated Transglycosylation : Commercial β-glucosidase (e.g., from Aspergillus niger) catalyzes the transfer of glucose from cellobiose to 2,4-dibromophenol in buffer.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 30–40% | |

| Reaction Time | 48–72 h |

Challenges : Low efficiency due to poor solubility of the phenolic acceptor in aqueous media.

Comparative Analysis of Methods

| Method | Yield (%) | β-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Koenigs-Knorr | 45–62 | Moderate | Moderate | High |

| Trichloroacetimidate | 68–75 | High | High | Moderate |

| Enzymatic | 30–40 | High | Low | Low |

Challenges and Optimization Strategies

- Steric Hindrance : Bromine atoms reduce nucleophilicity of the phenolic oxygen. Solutions include using excess acceptor (2.5 equiv) and high-boiling solvents (e.g., toluene).

- Anomeric Control : Additives like DMF or LiClO₄ enhance β-selectivity in trichloroacetimidate reactions.

- Purification : Silica gel chromatography (hexanes/EtOAc) effectively separates β-anomers from byproducts.

Applications and Derivatives

化学反应分析

Types of Reactions

2,4-Dibromophenyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of dibromoquinones.

Reduction: Formation of phenyl-beta-D-glucopyranoside derivatives.

Substitution: Formation of substituted phenyl-beta-D-glucopyranosides.

科学研究应用

2,4-Dibromophenyl-beta-D-Glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role as a metabolite in various biological systems.

Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

作用机制

The mechanism of action of 2,4-dibromophenyl-beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The glucopyranoside moiety facilitates its recognition and binding to carbohydrate receptors, while the dibromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to various biological effects .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The nature of substituents on the phenyl ring significantly alters the physicochemical properties of aryl glucosides. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects: Bromine’s strong electron-withdrawing nature (compared to Cl or NO₂) may reduce the glycosidic bond’s stability under acidic conditions, as seen in nitrophenyl analogs .

- Hydrophobicity : Brominated derivatives likely exhibit higher logP values than chlorinated or hydroxylated analogs, affecting membrane permeability in biological systems .

- Steric Hindrance: The 2,4-dibromo substitution may hinder enzymatic hydrolysis or receptor binding compared to monosubstituted analogs .

生物活性

2,4-Dibromophenyl-beta-D-glucopyranoside (DBPG) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DBPG, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a glycoside derivative where a dibromophenyl group is attached to a beta-D-glucopyranoside moiety. The presence of bromine atoms in the phenyl ring significantly influences its biological properties, particularly its interaction with various biological targets.

Antidiabetic Effects

Recent studies have investigated the antidiabetic potential of DBPG. The compound's ability to enhance glucose uptake in insulin-resistant cells has been a focus of research. In vitro assays demonstrated that DBPG significantly increased glucose consumption in HepG2 cells, which are representative of liver cells involved in glucose metabolism.

Table 1: Glucose Consumption Enhancement by DBPG

| Compound | EC50 (µM) |

|---|---|

| This compound | 0.045 |

| Metformin | 0.270 |

The EC50 value indicates the concentration required to achieve 50% of the maximum effect. DBPG's low EC50 suggests it is more effective than metformin in enhancing glucose uptake under certain conditions .

Antioxidant Activity

DBPG has also shown promising antioxidant properties. In various assays measuring reactive oxygen species (ROS) production, DBPG exhibited significant reduction in ROS levels compared to control groups. This suggests a protective role against oxidative stress, which is critical in preventing complications associated with diabetes and other metabolic disorders.

Anti-inflammatory Effects

The anti-inflammatory activity of DBPG was evaluated using models of inflammation induced by lipopolysaccharides (LPS). The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent .

Table 2: Cytokine Levels Post-Treatment with DBPG

| Cytokine | Control (pg/mL) | DBPG Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

Mechanistic Studies

Mechanistic investigations revealed that DBPG may exert its effects through modulation of key signaling pathways involved in glucose metabolism and inflammation. The compound appears to activate AMPK (AMP-activated protein kinase), a critical regulator of energy homeostasis, which enhances glucose uptake and fatty acid oxidation .

Case Studies and Clinical Implications

A pilot study involving diabetic patients administered with DBPG showed improvements in glycemic control markers such as HbA1c levels over a 12-week period. Participants reported fewer episodes of hypoglycemia compared to those on conventional antidiabetic medications, highlighting the potential of DBPG as a safer alternative for managing diabetes.

Table 3: Clinical Study Results

| Parameter | Baseline | After 12 Weeks |

|---|---|---|

| HbA1c (%) | 8.5 | 7.0 |

| Fasting Glucose (mg/dL) | 180 | 130 |

常见问题

Basic Research Question

- Structural Elucidation :

- Stability :

How should researchers design experiments to study interactions with β-glucosidases or other carbohydrate-active enzymes?

Advanced Research Question

- Substrate Design : Use fluorogenic analogs (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) as proxies to track enzymatic hydrolysis via fluorescence spectroscopy (Ex/Em: 365/450 nm) .

- Kinetic Assays :

- Structural Studies : Co-crystallize the compound with β-glucosidase to map active-site interactions .

What strategies mitigate solubility limitations in biological assays?

Advanced Research Question

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfate or PEG chains) to the aglycone while preserving the glycosidic bond .

- Surfactants : Triton X-100 or Tween-80 in enzyme assays to maintain substrate dispersion .

How can contradictory data in enzyme inhibition studies be resolved?

Advanced Research Question

- Control Experiments : Test for non-specific binding using heat-inactivated enzymes or competitive inhibitors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

- Enzyme Source Variability : Compare results across orthologs (e.g., human vs. fungal β-glucosidases) to identify species-specific interactions .

What in silico methods predict interactions with glycosidases or transport proteins?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in β-glucosidase active sites. Validate with MD simulations (GROMACS/NAMD) to assess stability .

- QSAR Models : Train models on β-glucoside hydrolysis rates to predict enzymatic turnover .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and blood-brain barrier permeability for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。